molecular formula C12H13F2N3 B11733871 N-(2,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

N-(2,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11733871
M. Wt: 237.25 g/mol
InChI Key: LKYVZXJXHZFONU-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1,4-dimethyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of difluorophenyl alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The difluorophenyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole ring and a difluorophenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H13F2N3/c1-8-7-17(2)16-12(8)15-6-9-5-10(13)3-4-11(9)14/h3-5,7H,6H2,1-2H3,(H,15,16)

InChI Key

LKYVZXJXHZFONU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=C(C=CC(=C2)F)F)C

Origin of Product

United States

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